(Z)-4-((2,6-dimethylmorpholino)methylene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one
Description
(Z)-4-((2,6-Dimethylmorpholino)methylene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is a pyrazolone derivative characterized by a Z-configuration at the methylene group and a 2,6-dimethylmorpholino substituent. The morpholino group, a six-membered ring containing one oxygen and one nitrogen atom, is substituted with methyl groups at the 2- and 6-positions, enhancing steric bulk and lipophilicity. This structural motif is critical for modulating biological activity, solubility, and intermolecular interactions.
Properties
IUPAC Name |
(4Z)-4-[(2,6-dimethylmorpholin-4-yl)methylidene]-5-methyl-2-phenylpyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-12-9-19(10-13(2)22-12)11-16-14(3)18-20(17(16)21)15-7-5-4-6-8-15/h4-8,11-13H,9-10H2,1-3H3/b16-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYZBASWFCQAEB-WJDWOHSUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C=C2C(=NN(C2=O)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CN(CC(O1)C)/C=C\2/C(=NN(C2=O)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-((2,6-dimethylmorpholino)methylene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one typically involves the condensation of 2,6-dimethylmorpholine with a suitable pyrazolone derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the methylene bridge .
Industrial Production Methods
Industrial production of this compound may involve a multi-step process that includes the synthesis of intermediate compounds such as 2,6-dimethylmorpholine and the pyrazolone derivative. These intermediates are then reacted under optimized conditions to yield the final product. The process may involve the use of catalysts and solvents to enhance the reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
(Z)-4-((2,6-dimethylmorpholino)methylene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
Chemistry
In chemistry, (Z)-4-((2,6-dimethylmorpholino)methylene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for further investigation in drug development .
Medicine
In medicine, this compound is explored for its therapeutic potential. It may serve as a lead compound for the development of new pharmaceuticals targeting various diseases .
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings. Its chemical properties make it suitable for applications requiring specific performance characteristics .
Mechanism of Action
The mechanism of action of (Z)-4-((2,6-dimethylmorpholino)methylene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Substituent Effects
Table 1: Key Structural Features and Substituent Impacts
Key Observations :
- The 2,6-dimethylmorpholino group in the target compound likely enhances steric hindrance and lipophilicity compared to unsubstituted morpholino derivatives (e.g., 3-Morpholino-1-phenyl-1H-pyrazol-5(4H)-one) .
- Hydrazone-linked analogues (e.g., ) exhibit notable anti-inflammatory and antibacterial activities due to fluorine atoms enhancing electronegativity and membrane permeability .
Pharmacological Activity
Key Observations :
- Fluorinated hydrazone derivatives demonstrate broad-spectrum activity , likely due to enhanced electronic effects and hydrogen-bonding capacity .
- The target compound’s morpholino group may improve solubility and bioavailability compared to non-heterocyclic analogues, though specific data are lacking.
Crystallographic and Molecular Interaction Analysis
Table 3: Structural and Crystallographic Data
Key Observations :
- The Z-configuration in the target compound may enforce a planar molecular geometry, facilitating π-π interactions critical for biological activity .
Biological Activity
(Z)-4-((2,6-dimethylmorpholino)methylene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is a pyrazolone derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a morpholine ring, a pyrazolone core, and a phenyl group, which contribute to its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the condensation of 2,6-dimethylmorpholine with a suitable pyrazolone derivative under basic conditions (e.g., sodium hydride or potassium carbonate) to form the methylene bridge. The synthetic routes can be optimized for yield and purity, making it accessible for further biological evaluation.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may inhibit or modulate the activity of these targets through binding at active sites, leading to diverse biological effects depending on the specific pathway involved.
Biological Activities
Research indicates that this compound may exhibit several biological activities:
1. Anticancer Activity
Several studies have evaluated the cytotoxicity of pyrazolone derivatives against various cancer cell lines. For instance, derivatives synthesized from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one demonstrated significant cytotoxicity against multiple cancer types. Notably:
- Compound 4c showed potent activity against gastric cancer cells with an IC50 of 60 nM.
- Compound 6a exhibited selective activity against liver cancer cells (IC50 399 nM) and colon cancer cells (IC50 890 nM) .
| Compound | Cancer Type | IC50 (nM) |
|---|---|---|
| 4a | Broad spectrum | 120 - 527 |
| 4b | Liver (HEPG2) | 428 |
| 4c | Gastric (NUGC) | 60 |
| 6a | Liver (HEPG2) | 399 |
| 6c | Various | 120 - 359 |
2. Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor. Its structural features allow it to interact with active sites of specific enzymes involved in cancer progression and other diseases. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
3. Antimicrobial Activity
Preliminary studies suggest that pyrazolone derivatives may possess antimicrobial properties. The exact mechanism remains under investigation but could involve disruption of microbial cell wall synthesis or interference with metabolic pathways.
Case Studies
A notable study focused on the synthesis of various pyrazole derivatives from the parent compound and their evaluation for cytotoxicity against cancer cell lines. The results highlighted that modifications to the phenyl substituent significantly influenced the anticancer potency, indicating structure-activity relationships (SAR) that are critical for drug design .
Q & A
Q. What are the common synthetic routes for preparing this compound, and what key reaction conditions influence the yield?
The compound is typically synthesized via condensation reactions between pyrazolone derivatives and morpholino-containing aldehydes. Conventional methods involve refluxing in polar aprotic solvents (e.g., ethanol or DMF) with acid/base catalysts. For example, ultrasound-assisted synthesis (non-conventional method) can reduce reaction time and improve yields by enhancing molecular interactions . Key factors affecting yield include:
- Steric effects : The 2,6-dimethylmorpholino group may hinder reactivity, requiring optimized stoichiometry.
- Temperature : Reactions often proceed at 60–80°C to balance kinetics and side reactions.
- Catalysts : Use of piperidine or acetic acid to facilitate enamine formation .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing its molecular structure?
- X-ray diffraction (XRD) : Resolves crystal packing and confirms the Z-configuration. Example parameters from studies:
| Evidence ID | Crystal System | Space Group | Unit Cell Dimensions (Å, °) | R-factor |
|---|---|---|---|---|
| Monoclinic | P21/n | a=9.805, b=18.041, c=13.219 | 0.042 | |
| Triclinic | P1 | a=9.295, b=9.844, c=10.067 | 0.043 |
Q. How do intermolecular hydrogen bonds influence the crystal packing and stability?
Hydrogen bonds (N-H⋯O/N) form dimeric or chain-like networks in the solid state. For instance, the secondary amine in the morpholino group participates in intramolecular N-H⋯O bonds, while intermolecular N-H⋯N interactions stabilize crystal packing. These interactions reduce lattice energy, enhancing thermal stability .
Advanced Research Questions
Q. How can reaction conditions be optimized to handle steric hindrance from the 2,6-dimethylmorpholino group?
Q. What strategies resolve tautomeric forms in the solid state, and how does this affect reactivity?
Tautomerism between enol and keto forms is resolved via XRD, which shows the dominant keto form stabilized by intramolecular hydrogen bonds. In solution, dynamic NMR can track tautomeric equilibria. The keto form typically exhibits higher electrophilicity, influencing nucleophilic addition reactions .
Q. Can targeted modification of hydrogen-bonding motifs design derivatives with enhanced supramolecular properties?
Yes. Introducing stronger donors (e.g., -OH) or acceptors (e.g., nitro groups) can alter hydrogen-bond networks. For example, replacing phenyl with naphthyl groups in related compounds increases π-π stacking, improving crystallinity .
Q. What experimental approaches determine the dominant tautomeric form in solution versus the solid state?
Q. How can computational methods like DFT aid in predicting electronic properties?
While direct evidence is limited, DFT can:
- Model tautomeric equilibria and predict stabilization energies.
- Simulate UV-Vis spectra by calculating HOMO-LUMO gaps.
- Optimize geometries for docking studies (e.g., binding to biological targets) .
Q. How should researchers address discrepancies in reported crystallographic data or synthetic yields?
- Validate methods : Cross-check refinement parameters (e.g., R-factors) and data collection conditions (e.g., temperature, radiation source) .
- Reproduce syntheses : Control moisture/oxygen sensitivity and purity of starting materials.
- Statistical analysis : Use tools like Rietveld refinement to resolve conflicting XRD patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
